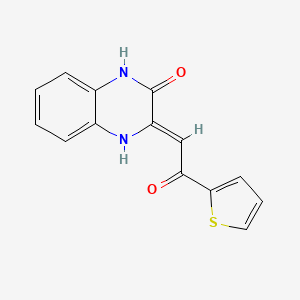

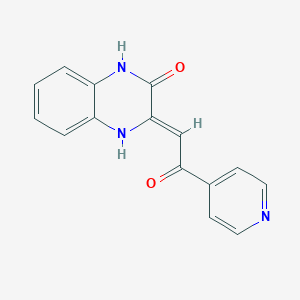

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound identified as “(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one” is a Cummins Fuel Pressure Regulator. This component is crucial in maintaining the correct fuel pressure in diesel engines, ensuring optimal engine performance and efficiency. It is specifically designed for use in Cummins ISC/ISL 8.3L engines .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of a fuel pressure regulator involves several manufacturing processes, including precision machining, assembly, and testing. The components are typically made from high-grade materials such as stainless steel and aluminum to withstand high pressures and temperatures.

Industrial Production Methods

Industrial production of fuel pressure regulators involves automated assembly lines where components are assembled, calibrated, and tested for quality assurance. The process includes:

Machining: Precision machining of components to exact specifications.

Assembly: Automated assembly of the regulator components.

Calibration: Calibration of the regulator to ensure it maintains the correct fuel pressure.

Testing: Rigorous testing under various conditions to ensure reliability and performance.

Análisis De Reacciones Químicas

Fuel pressure regulators do not undergo chemical reactions in the traditional sense as they are mechanical components. they are exposed to various conditions that can affect their performance, such as:

Oxidation: Exposure to air and moisture can lead to oxidation of metal components.

Corrosion: Fuel additives and contaminants can cause corrosion over time.

Wear and Tear: Mechanical wear due to continuous operation.

Aplicaciones Científicas De Investigación

Fuel pressure regulators are essential in various scientific and industrial applications, including:

Automotive Engineering: Ensuring optimal fuel delivery in diesel engines.

Mechanical Engineering: Studying the effects of fuel pressure on engine performance.

Environmental Science: Researching ways to reduce emissions through efficient fuel regulation.

Mecanismo De Acción

The fuel pressure regulator works by maintaining a constant fuel pressure in the fuel injection system. It uses a spring-loaded valve that adjusts the flow of fuel based on the pressure in the fuel line. When the pressure exceeds a certain threshold, the valve opens to allow excess fuel to return to the fuel tank, maintaining the desired pressure.

Comparación Con Compuestos Similares

Fuel pressure regulators can be compared with other similar components used in fuel systems, such as:

Fuel Injectors: Deliver fuel into the combustion chamber.

Fuel Pumps: Pump fuel from the tank to the engine.

Fuel Filters: Remove contaminants from the fuel.

The uniqueness of the Cummins Fuel Pressure Regulator lies in its specific design for Cummins ISC/ISL 8.3L engines, ensuring compatibility and optimal performance for these engines .

Propiedades

IUPAC Name |

(3Z)-3-(2-oxo-2-thiophen-2-ylethylidene)-1,4-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c17-12(13-6-3-7-19-13)8-11-14(18)16-10-5-2-1-4-9(10)15-11/h1-8,15H,(H,16,18)/b11-8- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDAKFBJRTTXHA-FLIBITNWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=CC(=O)C3=CC=CS3)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N/C(=C\C(=O)C3=CC=CS3)/C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(tert-Butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-3-carboxylic acid](/img/structure/B7780069.png)

![(Z)-N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride](/img/structure/B7780078.png)

![(2Z)-2-[2-(1,3-benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,4-dihydroquinoxaline-6-carboxylic acid](/img/structure/B7780107.png)